molecular formula C27H29F3N4O B2821443 N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2,6-difluorobenzamide CAS No. 946315-68-0

N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2,6-difluorobenzamide

Cat. No.: B2821443
CAS No.: 946315-68-0
M. Wt: 482.551
InChI Key: UVTRWSOTCPLHMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative featuring a dimethylaminophenyl group, a 4-(4-fluorophenyl)piperazine moiety, and a 2,6-difluorobenzamide backbone. The fluorine substituents enhance lipophilicity and metabolic stability, while the dimethylamino group may influence electronic properties and binding selectivity .

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29F3N4O/c1-32(2)21-10-6-19(7-11-21)25(18-31-27(35)26-23(29)4-3-5-24(26)30)34-16-14-33(15-17-34)22-12-8-20(28)9-13-22/h3-13,25H,14-18H2,1-2H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTRWSOTCPLHMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=C(C=CC=C2F)F)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2,6-difluorobenzamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the dimethylamino and fluorophenyl groups through nucleophilic substitution reactions. The final step often involves the coupling of these intermediates with 2,6-difluorobenzoyl chloride under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2,6-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl and dimethylamino groups, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) or potassium tert-butoxide in tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2,6-difluorobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial applications.

Mechanism of Action

The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2,6-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular functions, making the compound a valuable tool for studying biological processes and developing new therapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Containing Analogues

  • 5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (): Structural Differences: Replaces the 2,6-difluorobenzamide with a pentanamide chain and substitutes the fluorophenyl group with a dichlorophenyl moiety. The pyridinylphenyl terminal group may enhance π-π stacking interactions in binding pockets . Synthesis: Purified via normal-phase chromatography (10% methanol/0.1% ammonium), contrasting with the target compound’s likely reverse-phase methods due to higher polarity from fluorine substituents.
  • N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide () :

    • Structural Differences : Substitutes the benzamide with an acetamide and introduces a sulfonyl group on the piperazine ring.
    • Functional Impact : The sulfonyl group increases electron-withdrawing effects, reducing piperazine basicity and altering receptor binding kinetics. The acetamide chain may limit hydrogen-bonding capacity compared to the benzamide’s aromatic ring .

Benzamide Derivatives

  • 2-Chloro-N-(2,6-dichlorophenyl)benzamide (): Structural Differences: Lacks the piperazine and dimethylaminophenyl groups but shares a halogenated benzamide core. Functional Impact: Chlorine substituents increase molecular weight (vs. fluorine) and may reduce metabolic stability.
  • 4-Chloro-N-(2,6-dichlorophenyl)benzamide () :

    • Structural Differences : Positional isomerism of chlorine on the benzamide ring.
    • Functional Impact : Altered electronic distribution could affect crystallinity and solubility compared to the target compound’s 2,6-difluoro configuration .

Sulfonamide and Heterocyclic Analogues

  • 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (): Structural Differences: Incorporates a chromenone-pyrazolopyrimidine heterocycle and an isopropylbenzamide group. Functional Impact: The heterocyclic system may enhance kinase inhibition but reduce blood-brain barrier penetration compared to the target compound’s simpler benzamide structure.

Data Table: Key Comparative Properties

Compound Name Molecular Weight (g/mol) Key Substituents LogP (Predicted) Receptor Target (Hypothesized) Synthesis Method
Target Compound ~540.5 2,6-difluorobenzamide, fluorophenylpiperazine 3.8 Dopamine D3/D4, 5-HT1A Reverse-phase HPLC
5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N... ~510.2 Dichlorophenyl, pyridinylphenyl 4.2 Dopamine D3 Normal-phase chromatography
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonyl... ~420.4 Sulfonylpiperazine, acetamide 2.5 σ-Receptors Not specified
2-Chloro-N-(2,6-dichlorophenyl)benzamide ~315.0 2,6-dichlorophenyl, 2-chlorobenzamide 4.1 Non-CNS targets Crystallization

Research Findings and Implications

  • Receptor Selectivity : The target compound’s fluorophenylpiperazine moiety may confer higher dopamine D3 receptor selectivity over D2 compared to dichlorophenyl analogues, as fluorine’s smaller size reduces steric clashes .
  • Metabolic Stability : Fluorine substituents in the target compound likely enhance oxidative metabolic resistance compared to chlorinated analogues, as seen in benzamide derivatives .
  • Synthetic Challenges : The target compound’s polar fluorine groups necessitate advanced purification techniques (e.g., reverse-phase HPLC), unlike less polar dichlorophenyl derivatives .

Biological Activity

N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2,6-difluorobenzamide, commonly referred to as a benzamide derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a difluorobenzamide moiety along with a dimethylaminophenyl and a fluorophenylpiperazine group. This unique combination contributes to its biological activity.

  • Molecular Formula : C20H24F2N4O
  • Molecular Weight : 372.43 g/mol

Research indicates that the compound exhibits significant interactions with various biological targets:

  • Receptor Binding : The compound has been shown to bind effectively to specific receptors, including serotonin (5-HT) receptors and dopamine receptors. This binding affinity is crucial for its potential use in treating psychiatric disorders.
  • Inhibition of Enzymes : Studies suggest that it may inhibit certain enzymes involved in cell signaling pathways, which could lead to altered cellular responses and therapeutic effects against cancer and other diseases.
  • Antitumor Activity : Preliminary studies have indicated that this compound can induce apoptosis in cancer cells, particularly through mechanisms involving histone deacetylase (HDAC) inhibition, leading to increased levels of acetylated histones and subsequent cell cycle arrest .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Biological Activity Observed Effects References
Receptor Affinity High affinity for 5-HT and dopamine receptors
Antitumor Activity Induces apoptosis in cancer cell lines
Enzyme Inhibition Inhibits HDAC leading to cell cycle arrest
Pharmacokinetics Favorable profile with minimal toxicity

Case Studies

  • Antitumor Efficacy : In a study involving human myelodysplastic syndrome (SKM-1) cells, the compound demonstrated potent inhibitory activity against HDAC isoforms. It effectively induced G1 cell cycle arrest and apoptosis, showcasing its potential as an antitumor agent .
  • Psychiatric Disorders : The compound's interaction with serotonin receptors suggests potential applications in treating depression and anxiety disorders. Its ability to modulate neurotransmitter systems may provide therapeutic benefits .
  • Safety Profile : The pharmacokinetic studies conducted on animal models reveal a low inhibition rate on the hERG channel, indicating a favorable safety profile for further clinical development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.